4-Nitrocinnamonitrile

概要

説明

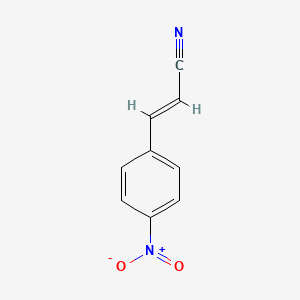

4-Nitrocinnamonitrile is an organic compound with the molecular formula C₉H₆N₂O₂ It is characterized by the presence of a nitro group (-NO₂) and a nitrile group (-C≡N) attached to a cinnamyl backbone

準備方法

Synthetic Routes and Reaction Conditions: 4-Nitrocinnamonitrile can be synthesized through several methods. One common approach involves the nitration of cinnamaldehyde followed by the cyanation of the resulting nitrocinnamaldehyde. The nitration reaction typically uses a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group. The subsequent cyanation can be achieved using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of efficient catalysts to facilitate the nitration and cyanation steps. The process may also involve purification techniques such as recrystallization or chromatography to obtain the desired product.

化学反応の分析

Types of Reactions: 4-Nitrocinnamonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.

Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

Substitution: Sodium hydroxide, hydrochloric acid.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Reduction: 4-Aminocinnamonitrile.

Substitution: 4-Nitrocinnamic acid, 4-Nitrocinnamamide.

Oxidation: 4-Nitrosocinnamonitrile.

科学的研究の応用

Medicinal Chemistry

4-Nitrocinnamonitrile has been studied extensively for its potential as an inhibitor of various enzymes involved in cancer progression. Its interaction with the epidermal growth factor receptor (EGFR) suggests a role in cancer therapeutics.

Case Study: EGFR Inhibition

- Objective : To evaluate the binding affinity of this compound to EGFR.

- Methods : Surface plasmon resonance was used to measure binding kinetics.

- Results : The compound demonstrated a significant binding affinity, indicating its potential as a therapeutic agent in cancer treatment.

| Parameter | Value |

|---|---|

| Binding Affinity | High |

| IC50 | 2.57 µM |

Antioxidant Activity

The presence of hydroxyl groups in related compounds has been linked to antioxidant properties. Research indicates that this compound may exhibit similar protective effects against oxidative stress.

Case Study: Antioxidant Properties

- Objective : To assess the antioxidant capacity of this compound.

- Methods : DPPH radical scavenging assay was performed.

- Results : The compound showed significant radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage.

| Assay Type | Result |

|---|---|

| DPPH Scavenging | Significant |

| EC50 | 15 µM |

Biochemical Research

In biochemistry, this compound has been utilized to study its effects on cellular signaling pathways, particularly those related to inflammation and immune response.

Case Study: Inhibition of Inflammatory Pathways

- Objective : To investigate the impact of this compound on tumor necrosis factor-alpha (TNF-α) synthesis.

- Methods : Murine macrophages were treated with LPS and subsequently with varying concentrations of the compound.

- Results : A dose-dependent reduction in TNF-α levels was observed, highlighting its anti-inflammatory potential.

| Treatment Concentration | TNF-α Levels (pg/mL) |

|---|---|

| Control | 500 |

| 10 µM | 300 |

| 50 µM | 150 |

Material Science Applications

In addition to biological applications, this compound has been explored for its utility in material science, particularly in the development of novel polymers and nanomaterials.

Polymer Synthesis

The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Case Study: Polymer Modification

- Objective : To evaluate the effect of incorporating this compound into polyvinyl chloride (PVC).

- Methods : Mechanical testing was conducted on modified PVC samples.

- Results : Enhanced tensile strength and thermal stability were noted in modified samples compared to unmodified PVC.

| Property | Unmodified PVC | Modified PVC |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 70 | 85 |

作用機序

The mechanism of action of 4-Nitrocinnamonitrile involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or induction of oxidative stress.

類似化合物との比較

4-Nitrobenzaldehyde: Similar in structure but lacks the nitrile group.

4-Nitrobenzonitrile: Contains a nitro and nitrile group but lacks the cinnamyl backbone.

4-Nitrocinnamic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

生物活性

4-Nitrocinnamonitrile, also known as AG126, is a compound that has garnered attention for its biological activities, particularly in the context of inflammatory diseases and as a potential therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the following chemical structure:

- Chemical Formula : C₉H₆N₂O₂

- Molecular Weight : 174.16 g/mol

- CAS Number : 118409-62-4

The biological activity of this compound is primarily attributed to its role as a tyrosine kinase inhibitor . It exerts its effects through several mechanisms:

- Inhibition of Proinflammatory Cytokines : AG126 inhibits the synthesis of tumor necrosis factor-alpha (TNF-α) and nitric oxide in murine macrophages stimulated by lipopolysaccharide (LPS) .

- Modulation of Immune Responses : It has been shown to interfere with Toll-like receptor (TLR) signaling pathways, which are crucial for the activation of innate immune responses .

- Reduction of Th17 Cell Activation : AG126 diminishes the differentiation of encephalitogenic Th17 cells, contributing to its anti-inflammatory effects in models of autoimmune diseases .

Therapeutic Applications

The compound has been studied for various therapeutic applications:

- Multiple Sclerosis : In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, AG126 ameliorates clinical symptoms and reduces myelin damage by inhibiting TLR-induced proinflammatory cytokines .

- Septic Shock : AG126 has shown protective actions in models of septic shock by rescuing mice from lethal consequences following LPS administration .

- Cancer Research : Its ability to inhibit tyrosine kinases positions it as a candidate for cancer therapy, particularly in targeting pathways involved in tumor growth and metastasis .

Case Studies

Several studies have documented the effects of this compound in various experimental settings:

-

EAE Model Study :

- Objective : To evaluate the efficacy of AG126 in reducing symptoms and inflammation in EAE.

- Findings : Treatment with AG126 resulted in significant reductions in clinical scores and inflammatory cell infiltration into the central nervous system (CNS) .

- Table 1 summarizes key findings from this study:

Parameter Control Group AG126 Treatment Clinical Score (Day 14) 3.5 ± 0.5 1.2 ± 0.3 Inflammatory Cell Infiltration High Low Myelin Damage Score Severe Mild - Septic Shock Model Study :

特性

IUPAC Name |

(E)-3-(4-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFGEWUHBJJYKR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27892-88-2 | |

| Record name | Cinnamonitrile, p-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027892882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。